N-(2-ピリジル)オキサミド酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Pyridyl)oxamic acid is an organic compound with the chemical formula C7H6N2O3. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs like piroxicam. This compound is characterized by its white crystalline appearance and its ability to dissolve in water and some organic solvents .

科学的研究の応用

N-(2-Pyridyl)oxamic acid has several applications in scientific research:

作用機序

Target of Action

N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .

Mode of Action

The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .

Biochemical Pathways

Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .

Pharmacokinetics

Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-(2-Pyridyl)oxamic acid’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .

生化学分析

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-(2-Pyridyl)oxamic acid is involved in certain metabolic pathways It is known to interact with several enzymes and cofactors

準備方法

The synthesis of N-(2-Pyridyl)oxamic acid involves a two-step process:

Condensation Reaction: Acetaldehyde is condensed with 2-pyridine amine to form N-acetyl pyridine amine.

Oxidation Reaction: N-acetyl pyridine amine is then reacted with hydroperoxide volatile acid to yield N-(2-Pyridyl)oxamic acid.

化学反応の分析

N-(2-Pyridyl)oxamic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Substitution: It can participate in substitution reactions, particularly with metal ions, forming stable complexes.

類似化合物との比較

N-(2-Pyridyl)oxamic acid is similar to other oxamic acids, such as:

- N-Phenyl oxamic acid

- N-Benzyl oxamic acid

- N-Methyl oxamic acid

What sets N-(2-Pyridyl)oxamic acid apart is its pyridine ring, which enhances its ability to form stable metal complexes and participate in unique chemical reactions .

生物活性

N-(2-Pyridyl)oxamic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

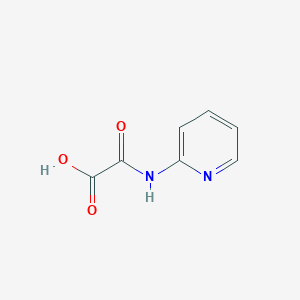

Chemical Structure and Properties

N-(2-Pyridyl)oxamic acid, with the chemical formula C7H6N2O3, features a pyridine ring substituted with an oxamic acid moiety. Its molecular structure is pivotal in influencing its biological interactions and activities.

Biological Activities

N-(2-Pyridyl)oxamic acid exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that compounds containing the pyridine structure, such as N-(2-Pyridyl)oxamic acid, possess significant antimicrobial properties. For instance, derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria. In various studies, the minimum inhibitory concentration (MIC) values have been reported to be as low as 5.8 μg/mL against Candida albicans and Aspergillus flavus .

- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives lead to apoptosis in cancer cell lines, indicating their potential as therapeutic agents in oncology .

- Enzyme Inhibition : N-(2-Pyridyl)oxamic acid has been implicated in the inhibition of key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is significant in the context of obesity and type 2 diabetes .

The mechanisms by which N-(2-Pyridyl)oxamic acid exerts its biological effects are multifaceted:

- Interaction with Biological Targets : The compound's ability to form hydrogen bonds and coordinate with metal ions may facilitate its interaction with various biological targets, including enzymes and receptors.

- Molecular Docking Studies : Computational studies have suggested that N-(2-Pyridyl)oxamic acid can effectively bind to target proteins, which is crucial for its role as a drug candidate .

Case Studies

Several studies have highlighted the biological efficacy of N-(2-Pyridyl)oxamic acid:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives, including N-(2-Pyridyl)oxamic acid, against E. coli, P. aeruginosa, S. aureus, and fungal strains. The results indicated strong activity with MIC values comparable to conventional antibiotics .

- Cytotoxicity in Cancer Cells : Research involving breast cancer cell lines (MDA-MB-231 and MCF-7) demonstrated that treatment with N-(2-Pyridyl)oxamic acid resulted in significant cytotoxic effects, leading to apoptosis and reduced viability in a dose-dependent manner .

Data Summary

The following table summarizes key findings related to the biological activity of N-(2-Pyridyl)oxamic acid:

| Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Comments |

|---|---|---|---|

| Antimicrobial | E. coli | 93.7 | Effective against Gram-negative bacteria |

| Antimicrobial | P. aeruginosa | 62.5 | Strong inhibition observed |

| Antimicrobial | C. albicans | 5.8 | High potency against fungal strains |

| Cytotoxicity | MDA-MB-231 | - | Induces apoptosis at low concentrations |

| Cytotoxicity | MCF-7 | - | Dose-dependent viability reduction |

特性

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。